5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene

Descripción general

Descripción

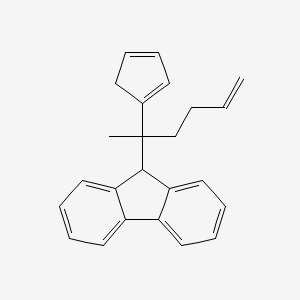

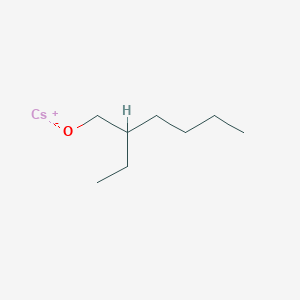

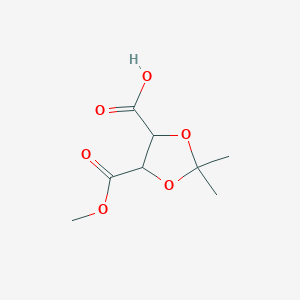

5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene, also known as CFH, is a unique compound with a wide range of applications in scientific research. It is a cyclopentadienyl-fluorenyl-hexene, a heterocyclic compound consisting of a cyclopentadienyl ring and a fluorenyl ring, connected by a hexene bridge. This compound is of particular interest due to its unique properties, which make it an ideal candidate for a variety of research applications.

Aplicaciones Científicas De Investigación

5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a ligand in transition metal-catalyzed reactions, and as a building block for the synthesis of various organic compounds. It has also been used in the study of supramolecular chemistry, as well as in the study of chemical reaction mechanisms.

Mecanismo De Acción

The mechanism of action of 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is not yet fully understood. However, it is believed that the cyclopentadienyl ring of the compound acts as a Lewis base, while the fluorenyl ring acts as a Lewis acid. This allows the compound to act as a bifunctional catalyst, promoting a variety of chemical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound has the potential to interact with a variety of biological molecules, including proteins and nucleic acids. It is also believed that the compound could act as an antioxidant, due to its ability to scavenge free radicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene in laboratory experiments is its high yield and ease of synthesis. The compound is relatively easy to synthesize and purify, and the yields are typically high. The main limitation of using this compound in laboratory experiments is its limited availability. The compound is not widely available commercially, and so it must be synthesized in the laboratory.

Direcciones Futuras

There are a number of potential future directions for research involving 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and supramolecular chemistry. Additionally, further research into its potential as an antioxidant and its ability to interact with biological molecules is warranted. Finally, further studies into its availability and potential commercial applications are needed.

Propiedades

IUPAC Name |

9-(2-cyclopenta-1,3-dien-1-ylhex-5-en-2-yl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24/c1-3-4-17-24(2,18-11-5-6-12-18)23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h3,5-11,13-16,23H,1,4,12,17H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXAYODCZJJJEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)